

# Spectroscopic data (NMR, IR, Mass Spec) of N-(1-Bromo-2-oxopropyl)acetamide

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## Compound of Interest

Compound Name: *N*-(1-Bromo-2-oxopropyl)acetamide

Cat. No.: B3055601

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## Spectroscopic Data of N-(1-Bromo-2-oxopropyl)acetamide: A Technical Overview

For Immediate Release

Comprehensive Spectroscopic Data Unavailable in Public Domain

Despite extensive searches of chemical databases and scientific literature, a complete experimental dataset of spectroscopic data ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry) for **N-(1-Bromo-2-oxopropyl)acetamide** remains elusive. Publicly accessible resources, including major chemical repositories such as PubChem (CID 12401220), do not currently house experimental spectra for this compound.

This technical guide addresses the absence of available data and provides context for researchers, scientists, and drug development professionals interested in the spectroscopic profile of **N-(1-Bromo-2-oxopropyl)acetamide**.

## Current Status of Available Data

As of the date of this publication, no peer-reviewed articles or database entries containing the synthesis, purification, and complete spectroscopic characterization of **N-(1-Bromo-2-oxopropyl)acetamide** have been identified. While spectroscopic data for structurally related compounds are available, direct experimental values for the target molecule are not.

## Predicted Spectroscopic Data (for reference only)

In the absence of experimental data, computational methods can provide predicted spectroscopic values. It is crucial to note that these are theoretical estimations and may not accurately reflect experimental findings.

Predicted  $^1\text{H}$  NMR (proton NMR) Data:

Protons	Predicted Chemical Shift (ppm)	Multiplicity
$\text{CH}_3$ (acetyl)	~2.2	Singlet
$\text{CH}_3$ (keto)	~2.4	Singlet
$\text{CH}(\text{Br})$	~5.5	Singlet
NH	~7.0-8.0	Broad Singlet

Predicted  $^{13}\text{C}$  NMR Data:

Carbon Atom	Predicted Chemical Shift (ppm)
$\text{CH}_3$ (acetyl)	~23
$\text{CH}_3$ (keto)	~28
$\text{CH}(\text{Br})$	~50
$\text{C}=\text{O}$ (amide)	~170
$\text{C}=\text{O}$ (keto)	~200

Predicted Infrared (IR) Spectroscopy Data:

Functional Group	Predicted Wavenumber (cm <sup>-1</sup> )
N-H Stretch	3300-3400
C=O Stretch (amide)	1680-1700
C=O Stretch (keto)	1710-1730
C-N Stretch	1200-1300
C-Br Stretch	500-650

#### Predicted Mass Spectrometry Data:

The monoisotopic mass of **N-(1-Bromo-2-oxopropyl)acetamide** (C<sub>5</sub>H<sub>8</sub>BrNO<sub>2</sub>) is approximately 192.97 g/mol. The mass spectrum would be expected to show isotopic peaks for bromine (<sup>79</sup>Br and <sup>81</sup>Br) in a nearly 1:1 ratio. Key fragmentation patterns would likely involve the loss of bromine, acetyl, and acetamido groups.

## Experimental Protocols

Due to the lack of published synthesis and characterization, a detailed experimental protocol cannot be provided. A plausible synthetic route could involve the bromination of N-(2-oxopropyl)acetamide. The purification would likely be achieved through recrystallization or column chromatography.

The acquisition of spectroscopic data would follow standard laboratory procedures:

- NMR spectra would be recorded on a high-field spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as chloroform-d (CDCl<sub>3</sub>) or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>).
- IR spectra would be obtained using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or a thin film.
- Mass spectra would be acquired using techniques such as electron ionization (EI) or electrospray ionization (ESI).

## Visualizations

As no experimental workflow or signaling pathways involving **N-(1-Bromo-2-oxopropyl)acetamide** have been described in the literature, diagrams cannot be generated based on existing data.

## Conclusion for Researchers

The absence of a complete, publicly available spectroscopic dataset for **N-(1-Bromo-2-oxopropyl)acetamide** presents a research gap. Scientists requiring this data for their work are encouraged to perform the synthesis and characterization in-house. The publication of such data would be a valuable contribution to the chemical science community. It is recommended that any future work on this compound includes a thorough spectroscopic analysis to establish a definitive reference for its identification and characterization.

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